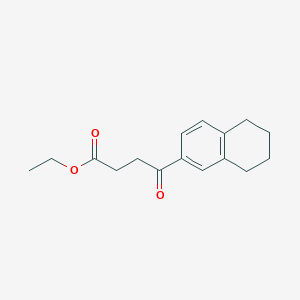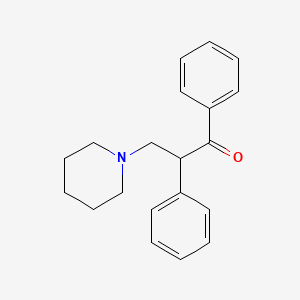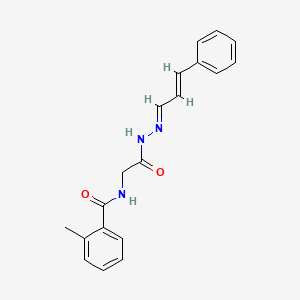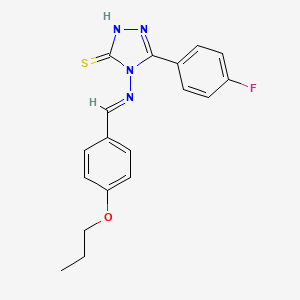![molecular formula C32H34N2O9S B12012127 Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012127.png)
Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(4-丁氧基苯甲酰基)-4-羟基-5-氧代-2-(3,4,5-三甲氧基苯基)-2,5-二氢-1H-吡咯-1-基]-4-甲基-1,3-噻唑-5-羧酸烯丙酯是一种复杂的化合物,在多个科学领域具有潜在的应用。该化合物具有独特的结构,结合了多个官能团,使其成为化学、生物和医学研究人员关注的焦点。
准备方法
合成路线和反应条件
2-[3-(4-丁氧基苯甲酰基)-4-羟基-5-氧代-2-(3,4,5-三甲氧基苯基)-2,5-二氢-1H-吡咯-1-基]-4-甲基-1,3-噻唑-5-羧酸烯丙酯的合成通常涉及多步有机反应。该过程从核心吡咯和噻唑环的制备开始,随后引入烯丙基、丁氧基苯甲酰基和三甲氧基苯基。这些反应中常用的试剂包括:
吡咯合成: 从合适的二酮和胺开始,通常在酸性条件下进行。
噻唑合成: 使用硫代酰胺和卤代酮。
烯丙基化: 在碱性条件下使用烯丙基溴,例如碳酸钾。
丁氧基苯甲酰化: 使用4-丁氧基苯甲酰氯和碱,例如三乙胺。
三甲氧基苯基化: 通过傅-克酰基化反应引入三甲氧基苯基。
工业生产方法
该化合物的工业生产可能涉及针对大规模操作优化上述合成路线。这包括使用连续流动反应器来提高反应效率和产率,以及采用自动化系统来精确控制反应条件。
化学反应分析
反应类型
2-[3-(4-丁氧基苯甲酰基)-4-羟基-5-氧代-2-(3,4,5-三甲氧基苯基)-2,5-二氢-1H-吡咯-1-基]-4-甲基-1,3-噻唑-5-羧酸烯丙酯可以进行各种化学反应,包括:
氧化: 可以使用氧化剂(如PCC(吡啶氯铬酸))将羟基氧化为酮。
还原: 可以使用还原剂(如硼氢化钠)将羰基还原为醇。
取代: 烯丙基可以参与亲核取代反应,通常使用亲核试剂(如硫醇或胺)。
常用试剂和条件
氧化: 二氯甲烷中的PCC。
还原: 甲醇中的硼氢化钠。
取代: 丙酮中用碳酸钾处理烯丙基溴。
主要产物
氧化: 从羟基形成酮。
还原: 从羰基形成醇。
取代: 形成取代的烯丙基衍生物。
科学研究应用
化学
在化学领域,该化合物因其独特的结构性质和反应性而受到研究。它作为一种模型化合物,用于理解多功能有机分子的行为。
生物学
在生物学研究中,该化合物因其潜在的生物活性而被探索。其结构复杂性使其能够与各种生物靶标相互作用,使其成为药物发现和开发的候选者。
医学
在医学领域,研究人员正在研究该化合物对潜在的治疗效果。它调节生物途径的能力可以导致开发治疗疾病的新方法。
工业
在工业领域,由于该化合物具有多种官能团,它可以用于合成高级材料,例如聚合物和涂料。
作用机制
2-[3-(4-丁氧基苯甲酰基)-4-羟基-5-氧代-2-(3,4,5-三甲氧基苯基)-2,5-二氢-1H-吡咯-1-基]-4-甲基-1,3-噻唑-5-羧酸烯丙酯的作用机制涉及它与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质,导致生物途径的调节。确切的途径和靶标取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
- 2-[3-(4-丁氧基苯甲酰基)-4-羟基-5-氧代-2-(3,4,5-三甲氧基苯基)-2,5-二氢-1H-吡咯-1-基]-4-甲基-1,3-噻唑-5-羧酸烯丙酯
- 4-(4-丁氧基苯甲酰基)-3-羟基-5-(4-羟基苯基)-1-(5-甲基-1,3,4-噻二唑-2-基)-1,5-二氢-2H-吡咯-2-酮
独特性
2-[3-(4-丁氧基苯甲酰基)-4-羟基-5-氧代-2-(3,4,5-三甲氧基苯基)-2,5-二氢-1H-吡咯-1-基]-4-甲基-1,3-噻唑-5-羧酸烯丙酯的独特性在于其官能团的组合,赋予其独特的化学和生物学特性。
属性
分子式 |
C32H34N2O9S |
|---|---|
分子量 |
622.7 g/mol |
IUPAC 名称 |
prop-2-enyl 2-[(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-2,3-dioxo-5-(3,4,5-trimethoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C32H34N2O9S/c1-7-9-15-42-21-12-10-19(11-13-21)26(35)24-25(20-16-22(39-4)28(41-6)23(17-20)40-5)34(30(37)27(24)36)32-33-18(3)29(44-32)31(38)43-14-8-2/h8,10-13,16-17,25,35H,2,7,9,14-15H2,1,3-6H3/b26-24- |
InChI 键 |
HSOOMPGALKJXHF-LCUIJRPUSA-N |
手性 SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C(=C4)OC)OC)OC)/O |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C(=C4)OC)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12012048.png)




![5-(benzenesulfonyl)-6-imino-11-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12012091.png)

![Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B12012105.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12012110.png)




